Cas no 180850-14-0 (2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-, (2E)-)

2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-, (2E)- structure
180850-14-0 structure
Product Name:2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-, (2E)-
N.o CAS:180850-14-0
MF:C14H18O
MW:202.292124271393
MDL:MFCD00134501
CID:3819164
PubChem ID:5834225
Update Time:2025-04-22

2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-, (2E)- Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-, (2E)-
    • EINECS 237-014-3
    • (E)-3-(4-tert-Butylphenyl)-2-methyl-2-propenal
    • SCHEMBL119153
    • F79780
    • SCHEMBL119154
    • (E)-3-(4-(tert-Butyl)phenyl)-2-methylacrylaldehyde
    • (2E)-3-[4-(1,1-Dimethylethyl)phenyl]-2-methyl-2-propenal
    • 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-2-Propenal
    • AKOS022343673
    • InChI=1/C14H18O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-10H,1-4H3/b11-9
    • Cinnamaldehyde, p-tert-butyl-alpha-methyl-
    • p-tert-Butyl-2-methylcinnamaldehyde
    • Forlilialaldehyde
    • 29F4B458J5
    • 3-(4-tert-Butylphenyl)-2-methylpropenal
    • NS00024402
    • 180850-14-0
    • (2E)-3-(4-tert-butylphenyl)-2-methyl-2-propenal
    • Dehydrolysmeral
    • MDL: MFCD00134501
    • Inchi: 1S/C14H18O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-10H,1-4H3/b11-9+
    • Chave InChI: ZZSXZEFWZXSQPX-PKNBQFBNSA-N
    • SMILES: C(=O)/C(/C)=C/C1=CC=C(C(C)(C)C)C=C1

Propriedades Computadas

  • Massa Exacta: 202.135765193Da
  • Massa monoisotópica: 202.135765193Da
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 15
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 237
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.9
  • Superfície polar topológica: 17.1Ų

2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-, (2E)- Preçomais >>

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